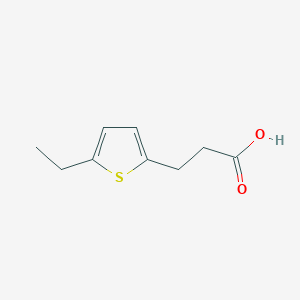

3-(5-Ethylthiophen-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

3-(5-ethylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C9H12O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11) |

InChI Key |

ZQFZDXQNRNRNPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 5 Ethylthiophen 2 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(5-ethylthiophen-2-yl)propanoic acid reveals several logical disconnection points, suggesting potential synthetic routes. The most apparent disconnection is at the C-C bond of the propanoic acid side chain, leading to a 5-ethylthiophen-2-yl synthon and a three-carbon synthon.

One common strategy involves disconnecting the propanoic acid side chain to its corresponding acrylic acid precursor, 3-(5-ethylthiophen-2-yl)acrylic acid (A) . This intermediate can then be reduced to the target molecule. The acrylic acid derivative (A) can be further disconnected via a carbon-carbon double bond-forming reaction, such as the Horner-Wadsworth-Emmons or Wittig reaction. This leads to 5-ethyl-2-thiophenecarboxaldehyde (B) and a phosphonate (B1237965) or phosphonium (B103445) ylide, respectively. 5-Ethyl-2-thiophenecarboxaldehyde is a known compound and serves as a key starting material for this approach.

Alternatively, a Friedel-Crafts acylation approach can be envisioned. Disconnecting the bond between the thiophene (B33073) ring and the propanoic acid side chain suggests a reaction between 2-ethylthiophene (C) and a succinic anhydride (B1165640) derivative. This would lead to a keto-acid intermediate that can be subsequently reduced to afford the final product.

A third strategic disconnection involves the direct functionalization of a pre-functionalized thiophene ring. For instance, a Heck reaction could be employed by disconnecting the bond between the thiophene ring and the acrylic acid precursor, suggesting a coupling between 2-bromo-5-ethylthiophene (D) and acrylic acid.

Comprehensive Review of Synthetic Pathways to this compound

The synthesis of this compound can be achieved through various methodologies, broadly categorized into multistep synthesis approaches and direct functionalization strategies.

Multistep Synthesis Approaches

Multistep syntheses often provide a reliable and versatile route to the target compound, allowing for the controlled introduction of functional groups.

A plausible and commonly employed multistep synthesis begins with the commercially available 5-ethyl-2-thiophenecarboxaldehyde . This aldehyde can undergo a Horner-Wadsworth-Emmons reaction with a phosphonate reagent, such as triethyl phosphonoacetate, to yield the corresponding ethyl ester of 3-(5-ethylthiophen-2-yl)acrylic acid. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction is typically carried out in the presence of a base like sodium hydride in an anhydrous solvent. Subsequent hydrolysis of the ester followed by reduction of the carbon-carbon double bond would afford this compound. The reduction of the acrylic acid intermediate can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Another multistep approach involves the Friedel-Crafts acylation of 2-ethylthiophene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). stackexchange.comgoogle.comnih.gov This reaction introduces a 4-oxo-4-(5-ethylthiophen-2-yl)butanoic acid intermediate. The ketone functionality in this intermediate can then be reduced to a methylene (B1212753) group using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) to yield the desired propanoic acid derivative.

| Starting Material | Key Reactions | Intermediates | Target Compound |

| 5-Ethyl-2-thiophenecarboxaldehyde | Horner-Wadsworth-Emmons, Hydrolysis, Hydrogenation | 3-(5-Ethylthiophen-2-yl)acrylic acid ester, 3-(5-Ethylthiophen-2-yl)acrylic acid | This compound |

| 2-Ethylthiophene | Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction | 4-Oxo-4-(5-ethylthiophen-2-yl)butanoic acid | This compound |

Direct Functionalization Strategies of Thiophene Systems

Direct functionalization strategies aim to introduce the propanoic acid side chain in a single step, offering a more atom-economical approach.

One such strategy is the palladium-catalyzed Heck reaction. researchgate.net This would involve the coupling of 2-bromo-5-ethylthiophene with acrylic acid in the presence of a palladium catalyst and a base. While the direct Heck reaction with acrylic acid can sometimes be challenging, this approach offers a convergent route to the acrylic acid precursor, which can then be reduced.

Recent advancements in C-H activation could also provide a direct route. nih.gov The catalytic C-H functionalization of 2-ethylthiophene at the 5-position with an appropriate three-carbon building block is a potential, albeit challenging, synthetic strategy that is currently an active area of research.

Green Chemistry Principles in Synthesis Research

The application of green chemistry principles to the synthesis of thiophene derivatives is an area of growing interest. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. In the context of synthesizing this compound, several green approaches can be considered.

The use of solid acid catalysts for Friedel-Crafts acylations can replace corrosive and difficult-to-handle Lewis acids like AlCl₃. Furthermore, employing catalytic C-H functionalization methods reduces the need for pre-functionalized starting materials, such as halogenated thiophenes, which decreases the generation of stoichiometric byproducts. nih.gov The use of greener solvents, such as water or ionic liquids, and energy-efficient reaction conditions, like microwave or ultrasound irradiation, are also key aspects of greening the synthetic process. nih.gov

Exploration of Derivatization and Analog Synthesis

The carboxylic acid moiety of this compound is a versatile functional group that allows for a variety of derivatization reactions, leading to the synthesis of a range of analogs with potentially different physicochemical properties.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux with an excess of the alcohol to drive the equilibrium towards the ester product.

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 3-(5-ethylthiophen-2-yl)propanoate |

| Ethanol | H₂SO₄ | Ethyl 3-(5-ethylthiophen-2-yl)propanoate |

| Propanol | H₂SO₄ | Propyl 3-(5-ethylthiophen-2-yl)propanoate |

Amidation: Amides of this compound can be synthesized by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with an amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, yields the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple the carboxylic acid with an amine.

| Amine | Coupling Method | Product |

| Ammonia | Acyl chloride | 3-(5-Ethylthiophen-2-yl)propanamide |

| Ethylamine | DCC | N-Ethyl-3-(5-ethylthiophen-2-yl)propanamide |

| Diethylamine | EDC | N,N-Diethyl-3-(5-ethylthiophen-2-yl)propanamide |

Modifications of the Ethyl Side Chain

The ethyl group at the 5-position of the thiophene ring presents a site for various chemical transformations, enabling the introduction of new functional groups and the extension of the carbon skeleton. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the physicochemical properties of materials.

Common transformations of the ethyl side chain include:

Oxidation: The thiophene ring is relatively stable to many oxidizing agents, allowing for the selective oxidation of the ethyl side-chain. derpharmachemica.com For instance, oxidation can convert the ethyl group into a vinyl group, an acetyl group, or even a carboxylic acid group under more vigorous conditions. The choice of oxidant and reaction conditions determines the final product.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation, can introduce a halogen atom at the benzylic position (the carbon adjacent to the thiophene ring). This halogenated intermediate is a versatile synthon for further nucleophilic substitution reactions.

Functional Group Interconversion: The introduction of a functional group via oxidation or halogenation opens the door to a wide array of subsequent modifications. For example, a benzylic bromide can be converted to an alcohol, ether, ester, or amine through reactions with appropriate nucleophiles.

These modifications are summarized in the table below, showcasing the versatility of the ethyl group in generating a library of analogs.

Table 1: Representative Modifications of the Ethyl Side Chain

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | KMnO₄ (controlled) | 3-(5-Acetylthiophen-2-yl)propanoic acid | Oxidation |

| This compound | N-Bromosuccinimide, AIBN, CCl₄ | 3-(5-(1-Bromoethyl)thiophen-2-yl)propanoic acid | Radical Halogenation |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring for Analog Generation

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, providing a direct route to functionalized analogs. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr):

The thiophene ring is more reactive towards electrophiles than benzene (B151609). nih.gove-bookshelf.de The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the reaction. uoanbar.edu.iq In this compound, both the ethyl group and the propanoic acid group are ortho-, para-directing (in thiophene terms, directing to the adjacent positions). The ethyl group is an activating group, while the propanoic acid is deactivating. Therefore, electrophilic substitution is expected to occur at the vacant 3- and 4-positions of the thiophene ring. The precise location of substitution will depend on the steric hindrance and the specific electrophile used. wikipedia.org

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ in acetic acid or NCS.

Nitration: Using nitric acid in the presence of a dehydrating agent like sulfuric acid or acetic anhydride.

Sulfonation: Treatment with fuming sulfuric acid. wikipedia.org

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

While less common for electron-rich rings like thiophene, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.org For derivatives of this compound that have been functionalized with, for example, a nitro group via electrophilic substitution, subsequent SNAr reactions become feasible. researchgate.netcitedrive.comresearchgate.net A halogen atom positioned ortho or para to a nitro group can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. This two-step sequence of nitration followed by nucleophilic substitution is a powerful strategy for analog synthesis. The reaction typically proceeds via an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate. wikipedia.org

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a highly efficient and selective way to construct complex molecules from derivatives of this compound.

To utilize these coupling reactions, the thiophene ring must first be functionalized with a suitable group, typically a halogen (Br or I) or a triflate. This is usually achieved through electrophilic halogenation. Once the halo-derivative is in hand, a variety of coupling reactions can be employed:

Suzuki Coupling: This reaction couples the organohalide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netkobe-u.ac.jpnih.gov It is widely used to form biaryl structures.

Heck Coupling: This reaction forms a new C-C bond between the organohalide and an alkene.

Sonogashira Coupling: This reaction couples the organohalide with a terminal alkyne, providing access to aryl-alkyne structures.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the organohalide and an amine, a crucial transformation in the synthesis of many pharmaceuticals.

These reactions are known for their broad functional group tolerance, which is particularly important when dealing with a molecule that already contains a carboxylic acid group.

Table 2: Palladium-Catalyzed Coupling Reactions for Derivative Synthesis

| Thiophene Substrate | Coupling Partner | Reaction Name | Product Type |

|---|---|---|---|

| 3-(5-Ethyl-3-bromothiophen-2-yl)propanoic acid | Phenylboronic acid | Suzuki Coupling | 3-Arylthiophene derivative |

| 3-(5-Ethyl-3-iodothiophen-2-yl)propanoic acid | Styrene | Heck Coupling | 3-Vinylthiophene derivative |

| 3-(5-Ethyl-3-bromothiophen-2-yl)propanoic acid | Phenylacetylene | Sonogashira Coupling | 3-Alkynylthiophene derivative |

Mechanistic Studies of Key Synthetic Steps

Reaction Kinetics and Thermodynamics in Synthesis Optimization

Understanding the kinetics and thermodynamics of the key synthetic transformations is crucial for optimizing reaction conditions to maximize yield and minimize impurities. For the synthesis and derivatization of this compound, this involves studying reaction rates, activation energies, and equilibrium positions.

Kinetic Studies:

Kinetic studies, which measure the rate of a reaction, can provide insights into the reaction mechanism. For example, in electrophilic aromatic substitution, determining the rate law can help to confirm whether the formation of the sigma complex is the rate-determining step. masterorganicchemistry.com Factors such as temperature, concentration of reactants and catalysts, and solvent polarity can be varied to understand their impact on the reaction rate. This information is vital for scaling up a synthesis, as it allows for the prediction of reaction times and the control of heat evolution.

Thermodynamic Studies:

Thermodynamic studies focus on the energy changes that occur during a reaction and determine the position of the chemical equilibrium. nist.gov By measuring or calculating the change in Gibbs free energy (ΔG), one can predict whether a reaction will be spontaneous under a given set of conditions. For instance, in the functionalization of the thiophene ring, there may be multiple possible isomers formed. Thermodynamic calculations can help to predict the relative stability of these isomers and thus the product distribution at equilibrium. researchgate.net This is particularly important for reactions that are reversible, such as some Friedel-Crafts alkylations.

In the context of palladium-catalyzed coupling reactions, mechanistic studies, often aided by computational chemistry, have shed light on the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com Understanding the kinetics of each step can help in the rational design of more efficient catalysts and in troubleshooting problematic reactions.

Stereochemical Considerations in Synthetic Route Design

Stereochemistry plays a critical role in the biological activity of many organic molecules. When designing synthetic routes to derivatives of this compound, it is important to consider the potential for creating new stereocenters and to develop strategies for controlling the stereochemical outcome.

New stereocenters can be introduced in several ways:

Modification of the Ethyl Side Chain: As mentioned previously, reactions at the benzylic position of the ethyl group, such as the formation of a hydroxyl group, will create a chiral center. If an asymmetric synthesis is desired, this can be achieved by using a chiral reagent or catalyst. For example, the reduction of an acetyl group to a hydroxyl group can be performed with a chiral reducing agent to yield one enantiomer in excess.

Modification of the Propanoic Acid Side Chain: The propanoic acid chain also offers opportunities for introducing stereocenters. For example, asymmetric hydrogenation of an unsaturated precursor could establish a chiral center at the α- or β-position of the acid.

Atropisomerism: In some cases, bulky substituents at the 3-position of the thiophene ring can lead to hindered rotation around the single bond connecting the thiophene to another aromatic ring (introduced via a Suzuki coupling, for instance). If the rotational barrier is high enough, stable atropisomers can be isolated. nih.govresearchgate.net

The design of a stereoselective synthesis requires careful planning. This may involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. The choice of strategy will depend on the specific target molecule and the desired level of stereochemical purity. The stereochemical course of certain cyclization reactions involving thiophene moieties has been studied, providing a basis for predicting and controlling the formation of chiral polycyclic systems. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of 3-(5-Ethylthiophen-2-yl)propanoic acid, providing a detailed map of the proton and carbon frameworks.

The ¹H and ¹³C NMR spectra provide the fundamental information for assigning the structure of the molecule. Each unique proton and carbon atom in the molecule generates a distinct signal, and the characteristics of these signals (chemical shift, integration, and multiplicity) allow for a complete assignment.

The expected ¹H NMR spectrum would feature distinct signals for the ethyl group, the propanoic acid chain, and the thiophene (B33073) ring protons. The ethyl group protons would appear as a quartet for the methylene (B1212753) group coupled to the methyl protons, and a triplet for the methyl group coupled to the methylene protons. The propanoic acid chain would show two triplets for the two adjacent methylene groups. The two protons on the disubstituted thiophene ring are expected to appear as doublets due to coupling with each other. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the lowest field, while the carbons of the ethyl and propanoic chains would appear in the upfield aliphatic region. The four sp²-hybridized carbons of the thiophene ring would be found in the aromatic region of the spectrum.

Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | N/A | 1H |

| Thiophene H-3 | 6.65 - 6.75 | Doublet | ~3.5 | 1H |

| Thiophene H-4 | 6.55 - 6.65 | Doublet | ~3.5 | 1H |

| -CH₂- (Propanoic) | 3.10 - 3.20 | Triplet | ~7.5 | 2H |

| Thiophene-CH₂- (Ethyl) | 2.75 - 2.85 | Quartet | ~7.6 | 2H |

| -CH₂-COOH (Propanoic) | 2.70 - 2.80 | Triplet | ~7.5 | 2H |

| -CH₃ (Ethyl) | 1.25 - 1.35 | Triplet | ~7.6 | 3H |

Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 178 - 180 |

| Thiophene C-5 | 145 - 147 |

| Thiophene C-2 | 139 - 141 |

| Thiophene C-3 | 124 - 126 |

| Thiophene C-4 | 123 - 125 |

| -CH₂- (Propanoic) | 34 - 36 |

| -CH₂-COOH (Propanoic) | 25 - 27 |

| Thiophene-CH₂- (Ethyl) | 23 - 25 |

| -CH₃ (Ethyl) | 15 - 17 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H-3 and H-4 protons of the thiophene ring, confirming their adjacency. It would also clearly map the spin systems of the propanoic acid side chain (-CH₂-CH₂-) and the ethyl group (-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). HSQC is used to definitively assign the chemical shifts of the carbon atoms that bear protons, such as the thiophene C-3 and C-4, and all the carbons of the ethyl and propanoic acid groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which helps to connect the different fragments of the molecule. Key HMBC correlations would include the signal from the propanoic methylene protons adjacent to the ring to the C-2 and C-3 carbons of the thiophene. Likewise, correlations from the ethyl methylene protons to the C-5 and C-4 carbons of the thiophene would confirm the position of the ethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bonding. A NOESY spectrum would be expected to show correlations between the thiophene H-3 proton and the adjacent methylene protons of the propanoic acid chain, as well as between the thiophene H-4 proton and the methylene protons of the ethyl group, confirming their relative positions on the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound, with a molecular formula of C₉H₁₂O₂S, the calculated monoisotopic mass is 184.0558 Da. An HRMS measurement yielding a mass value extremely close to this calculated value would serve as definitive confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways based on the stability of the resulting ions.

Key predicted fragmentation pathways include:

Loss of a carboxyl group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can result in the loss of a COOH radical (45 Da).

Alpha-cleavage: Fission of the C-C bond alpha to the thiophene ring is a common pathway, leading to the formation of a highly stable, resonance-delocalized thienylmethyl cation.

Benzylic-type cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group would generate a stable secondary cation adjacent to the thiophene ring.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of a neutral propene molecule and the formation of a radical cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure/Identity |

|---|---|

| 184 | [M]⁺, Molecular Ion |

| 169 | [M - CH₃]⁺ |

| 139 | [M - COOH]⁺ |

| 111 | [C₆H₇S]⁺ (Thienylethyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. C-H stretching vibrations for the alkyl chains and the thiophene ring would appear in the 2850-3100 cm⁻¹ region. Vibrations associated with the thiophene ring (C=C and C-S stretching) would be observed in the fingerprint region (below 1600 cm⁻¹).

Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H Stretch | Carboxylic Acid |

| 2850 - 2960 | C-H Stretch | Alkyl (sp³) |

| ~3100 | C-H Stretch | Thiophene (sp²) |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid |

| 1500 - 1600 | C=C Stretch | Thiophene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted thiophene ring. This system is expected to exhibit strong absorption in the ultraviolet region due to π → π* electronic transitions. The presence of the ethyl and propanoic acid substituents may cause a slight bathochromic (red) shift compared to unsubstituted thiophene. The spectrum would likely show a maximum absorption (λₘₐₓ) in the range of 230-260 nm.

Vibrational Analysis and Functional Group Identification

The vibrational spectrum of this compound is expected to exhibit distinct bands corresponding to the thiophene ring, the ethyl substituent, and the propanoic acid side chain. Analysis of thiophene and its derivatives has established characteristic vibrational frequencies. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. In-plane C-H bending vibrations for thiophene derivatives are found in the 1400-1000 cm⁻¹ range, while out-of-plane bending occurs between 1000-750 cm⁻¹.

The presence of the propanoic acid group will be marked by a strong carbonyl (C=O) stretching band, typically appearing in the region of 1700-1725 cm⁻¹ for carboxylic acid dimers. The broad O-H stretching vibration from the carboxylic acid is expected between 3300 and 2500 cm⁻¹. The C-S stretching vibration within the thiophene ring is generally observed at lower frequencies.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Thiophene Ring | C-H stretch | 3100-3000 |

| Ethyl & Propanoic Acid | C-H stretch (aliphatic) | 2980-2850 |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Thiophene Ring | C=C stretch | 1600-1450 |

| Ethyl & Propanoic Acid | C-H bend | 1470-1370 |

| Thiophene Ring | C-H in-plane bend | 1400-1000 |

| Thiophene Ring | C-H out-of-plane bend | 1000-750 |

Note: These are approximate ranges based on data for related thiophene derivatives and may vary for the specific compound.

Electronic Transitions and Aromaticity Probing

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and providing insights into its aromaticity and conjugation. The ultraviolet spectrum of thiophene and its derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the thiophene ring. For this compound, the ethyl and propanoic acid groups are expected to influence the electronic structure of the thiophene chromophore. A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent. The presence of the ethyl group at the 5-position and the propanoic acid group at the 2-position will likely lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) |

|---|

Note: The exact λmax will depend on the solvent used and the specific electronic effects of the substituents.

The study of these electronic transitions helps in confirming the conjugated system of the thiophene ring and understanding the electronic interactions between the ring and its substituents.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds like this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound. The choice of method often depends on the volatility and thermal stability of the compound.

For GC analysis, derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester, may be necessary to improve peak shape and prevent thermal decomposition in the injector and column. A non-polar or medium-polarity capillary column would likely be suitable for separation.

HPLC is a versatile technique for the analysis of carboxylic acids without the need for derivatization. Reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at an acidic pH to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a typical starting point for method development. Detection can be achieved using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound.

Table 3: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

Note: These parameters are illustrative and would require optimization for the specific analysis.

Chiral Chromatography for Enantiomeric Separation (if applicable)

The applicability of chiral chromatography depends on whether the molecule can exist as enantiomers. The structure of this compound does not possess a stereogenic center in its typical representation. However, certain substituted thiophenes can exhibit atropisomerism, leading to non-superimposable mirror images due to restricted rotation around a single bond. While less common for simple thiophenes, this possibility should be considered.

If the molecule were found to be chiral, for instance, due to the introduction of a chiral center in a more complex derivative or through atropisomerism, chiral HPLC would be the primary technique for enantiomeric separation. This would involve the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.

Given the structure of this compound, it is not expected to be chiral, and therefore, chiral chromatography would not be applicable unless it is derivatized to introduce a chiral center or exhibits unforeseen atropisomerism.

Computational and Theoretical Studies of 3 5 Ethylthiophen 2 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Detailed studies on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps for 3-(5-Ethylthiophen-2-yl)propanoic acid have not been identified in the surveyed literature. Such studies would typically involve methods like Density Functional Theory (DFT) to elucidate electron distribution, identify potential sites for electrophilic and nucleophilic attack, and predict the molecule's reactivity. While research exists for other thiophene (B33073) derivatives, this specific information is not available for the title compound.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis to identify stable conformers and map the potential energy landscape of this compound has not been published. This type of analysis is crucial for understanding the molecule's flexibility and the preferred three-dimensional structures it adopts, which in turn influences its biological activity and physical properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for investigating how a molecule interacts with biological systems, such as proteins.

Ligand-Protein Interaction Studies (Molecular Docking)

No specific molecular docking studies featuring this compound as the ligand have been found in the scientific literature. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, which is a critical step in drug discovery. While docking studies have been performed on a wide array of thiophene-containing compounds to explore their potential as therapeutic agents, none have focused on this particular molecule.

Analysis of Binding Affinities and Molecular Recognition

In the absence of ligand-protein interaction studies, there is no available data on the binding affinities (such as Ki or IC50 values derived from computational methods) or the specific molecular recognition patterns of this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. No QSAR models that specifically include this compound within their training or test sets have been identified. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific chemical scaffold.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene derivatives, these models are built by calculating a wide array of molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.netresearchgate.net

The development of a robust QSAR model involves calculating descriptors for a set of thiophene compounds with known biological activities. These descriptors are then used as independent variables to build a regression or classification model that can predict the activity of new, untested compounds. Studies on various thiophene analogs have highlighted the importance of specific electronic and topological parameters in modulating their biological effects. nih.gov For instance, research on thiophene analogs with anti-inflammatory properties revealed that electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment play a dominant role in their activity. nih.gov Similarly, models for other propionic acid derivatives have successfully used descriptors like topological indices (Wiener, Randic, Balaban), total energy (Te), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

These models are statistically validated to ensure their predictive power. A well-validated QSAR model can then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency.

| Descriptor Category | Specific Descriptors | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Electronic Energy (Ele.E) | Governs molecular reactivity, polarity, and interaction with biological targets. researchgate.netnih.gov |

| Topological | Wiener Index, Randic Index, Balaban Index | Describes molecular size, shape, and branching, which affects binding affinity. researchgate.net |

| Quantum-Chemical | Total Energy (Te), Ionization Potential, Polarizability | Provides insights into molecular stability and the nature of intermolecular forces. researchgate.netresearchgate.net |

| Constitutional | Molecular Weight, Atom Counts | Basic structural properties that influence overall molecular characteristics. researchgate.net |

Pharmacophore Modeling for Target-Specific Interactions

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model can be developed based on its structure and the known interactions of similar thiophene-containing molecules. The key structural components of this compound contribute to its potential pharmacophoric features:

Carboxylic Acid Group: This group is a crucial feature, acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This feature is frequently important for anchoring ligands to the active sites of enzymes. nih.gov

Thiophene Ring: The sulfur-containing aromatic ring can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues in a protein target. The electron-rich nature of the thiophene ring can also lead to specific electronic interactions. nih.govmdpi.com

Ethyl Group: This aliphatic side chain primarily contributes a hydrophobic feature to the molecule, which can interact with nonpolar pockets within a biological target.

Studies on other thiophene analogs have led to the development of specific pharmacophore models. For example, a three-point pharmacophore was established from QSAR studies of thiophene derivatives with anti-inflammatory activity, guiding the design of new molecules. nih.gov By aligning the structure of this compound with such models, researchers can hypothesize its potential biological targets and mechanism of action.

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor | Carboxylic acid (-OH) | Electrostatic interaction with acceptor groups (e.g., Asp, Glu, backbone C=O) on a protein. |

| Hydrogen Bond Acceptor | Carboxylic acid (C=O) | Electrostatic interaction with donor groups (e.g., Arg, Lys, backbone N-H) on a protein. |

| Aromatic/Hydrophobic Region | Thiophene ring | π-π stacking, hydrophobic interactions with aromatic or nonpolar amino acids. |

| Hydrophobic Region | Ethyl group (-CH2CH3) | Van der Waals and hydrophobic interactions with nonpolar pockets in a target. |

In Silico Screening for Biological Targets

In silico screening encompasses a range of computational techniques used to search large databases of biological targets to identify those that are most likely to bind to a specific molecule. bohrium.com This process, often called target fishing or inverse virtual screening, helps to elucidate the mechanism of action of a compound and identify new therapeutic applications. nih.gov For this compound, these methods can generate hypotheses about its biological function without prior experimental data.

One of the primary methods used is molecular docking. In this approach, the three-dimensional structure of this compound is computationally fitted into the binding sites of a vast library of known protein structures. A scoring function then estimates the binding affinity for each protein, and the top-scoring targets are identified as potential candidates for experimental validation. researchgate.net

Computational studies on a wide variety of thiophene derivatives have successfully identified numerous potential biological targets, highlighting the therapeutic versatility of this chemical scaffold. researchgate.net For example, docking studies have implicated bacterial outer membrane proteins (OmpA, OmpW, CarO1) as targets for antimicrobial thiophenes, and tubulin has been identified as a target for anticancer thiophene carboxamides. mdpi.comnih.gov Other identified targets for different thiophene-based compounds include enzymes central to inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as various protein kinases. nih.govmdpi.com These findings suggest that this compound could potentially interact with targets in similar therapeutic areas.

| Potential Biological Target | Associated Therapeutic Area | Basis of Identification (for related compounds) |

|---|---|---|

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Anti-inflammatory | Mechanism of action for known anti-inflammatory drugs containing thiophene rings. nih.gov |

| Tubulin | Anticancer | Molecular docking and dynamics simulations of thiophene carboxamides in the colchicine-binding site. mdpi.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Anticancer, Antidiabetic | In silico target fishing and in vitro assays for thiophene derivatives. researchgate.net |

| Bacterial Outer Membrane Proteins (e.g., CarO1, OmpW) | Antimicrobial | Molecular docking studies on antimicrobial thiophene compounds. nih.gov |

| VEGFR-2 / Protein Kinases | Anticancer | Screening of thiophene carboxamide libraries. mdpi.com |

| Cathepsin D | Multiple (e.g., Cancer, Neurodegeneration) | Target prediction via webserver for a large library of thiophenes. mdpi.com |

In Vitro Biological Activity and Mechanistic Investigations

Evaluation of Anti-inflammatory Activity in Cellular Models

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

There is no available data from in vitro assays to determine the inhibitory activity of 3-(5-Ethylthiophen-2-yl)propanoic acid against COX-1, COX-2, or various lipoxygenase enzymes.

Modulation of Cytokine Release in Isolated Cell Cultures

No studies have been published that investigate the effect of this compound on the release of pro-inflammatory or anti-inflammatory cytokines in cell cultures.

Investigation of Inflammatory Signaling Pathways

The impact of this compound on key inflammatory signaling pathways, such as NF-κB or MAPK pathways, has not been a subject of published research.

Assessment of Antimicrobial and Antifungal Potency In Vitro

Inhibition of Bacterial Growth (Gram-positive and Gram-negative strains)

There is no available data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values, regarding the in vitro antibacterial activity of this compound against any Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Against Pathogenic Fungi

No in vitro studies have been conducted to assess the antifungal efficacy of this compound against pathogenic fungi.

Further research is required to elucidate the potential biological activities of this specific thiophene (B33073) derivative.

Proposed Mechanisms of Microbial Cell Disruption or Metabolic Interference

Currently, there is a lack of specific research in publicly accessible scientific literature detailing the proposed mechanisms of microbial cell disruption or metabolic interference for this compound. While studies on the general antimicrobial actions of propanoic acid and its derivatives exist, suggesting mechanisms such as intracellular pH reduction and metabolic inhibition, dedicated mechanistic studies on the ethylthiophen-substituted variant have not been reported. brill.comingentaconnect.comdrugbank.com

Research into Potential Anthelmintic Activity In Vitro

An examination of available scientific data reveals no specific in vitro studies investigating the potential anthelmintic activity of this compound. Research has been conducted on other complex thiophene-containing compounds, which are naturally occurring and have shown nematicidal properties, but these are structurally distinct from this compound. cabidigitallibrary.orgnih.gov

Exploration of Other Bioactivities in Established Cell Lines (excluding proliferation/toxicity)

Receptor Binding Assays (if applicable)

A review of scientific databases indicates that no receptor binding assays have been published for the compound this compound. Receptor binding assays are a common method to determine the interaction of a molecule with specific cellular receptors, but this particular compound has not been the subject of such published investigations. merckmillipore.comnih.govwikipedia.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Identification of Key Pharmacophoric Features for Target Interaction

The specific in vitro biological activity and the precise molecular targets for this compound are not extensively detailed in publicly available research. However, by examining structure-activity relationship (SAR) studies on analogous thiophene-based compounds, key pharmacophoric features essential for target interaction can be elucidated. The thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov The biological activity of thiophene derivatives is significantly influenced by the nature and placement of substituents on the thiophene ring. techscience.com

A central pharmacophoric element is the thiophene ring itself, which often engages in hydrophobic and π-stacking interactions within the active sites of target proteins. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing the binding affinity to a receptor. nih.gov

The propanoic acid side chain at the 2-position of the thiophene ring is another critical feature. The carboxylic acid group, with its potential to be deprotonated at physiological pH, can act as a hydrogen bond donor and acceptor, and can also form ionic interactions with positively charged residues, such as arginine or lysine, in an enzyme's active site. The length and flexibility of the propanoic acid linker are also important, allowing the terminal carboxyl group to orient itself optimally for interaction with the target.

The substituent at the 5-position of the thiophene ring plays a crucial role in modulating the biological activity and selectivity of the compound. SAR studies on various thiophene derivatives have shown that the nature of the substituent at this position significantly impacts potency. For instance, in a series of thiophene-2-carboxylic acids designed as D-amino acid oxidase (DAO) inhibitors, it was found that small substituents on the thiophene ring were generally well-tolerated, whereas bulky, branched side chains led to a decrease in inhibitory activity. This suggests that the size and lipophilicity of the substituent at the 5-position are key determinants of target interaction.

While a specific data table for this compound and its close analogs is not available, the table below conceptualizes the expected impact of substitutions based on general principles observed in SAR studies of thiophene derivatives.

| Compound | R1 (at 5-position) | R2 (Side Chain at 2-position) | Expected Relative Activity | Rationale for Activity |

| A | -H | -CH₂CH₂COOH | Baseline | Unsubstituted thiophene provides a core scaffold for interaction. |

| B | -CH₃ | -CH₂CH₂COOH | Moderate Increase | Small, lipophilic methyl group may enhance hydrophobic interactions. |

| C | -CH₂CH₃ (Ethyl) | -CH₂CH₂COOH | Potential for Increased Activity | The ethyl group provides a balance of increased lipophilicity for potentially stronger hydrophobic interactions without being excessively bulky. |

| D | -C(CH₃)₃ (tert-Butyl) | -CH₂CH₂COOH | Likely Decrease | A bulky group may cause steric hindrance within the binding site, disrupting optimal interaction. |

| E | -CH₂CH₃ | -COOH | Variable | A shorter carboxylic acid side chain may alter the optimal positioning for interaction with key residues in the target's active site. |

| F | -CH₂CH₃ | -CH₂CH₂CONH₂ | Likely Decrease | Replacement of the carboxylate with an amide group would eliminate the potential for ionic interactions, likely reducing binding affinity. |

The Thiophene Ring: Acts as a core scaffold for hydrophobic and π-stacking interactions.

The Propanoic Acid Side Chain: The carboxylic acid moiety is critical for forming hydrogen bonds and ionic interactions, while the two-carbon linker provides optimal spacing and flexibility.

The 5-Position Substituent: The ethyl group at this position likely enhances hydrophobic interactions without introducing significant steric hindrance, a feature that is often beneficial for potency in related series of compounds.

Further detailed mechanistic investigations and in vitro biological activity assays on a series of 5-substituted-thiophen-2-yl propanoic acids would be necessary to precisely define the optimal structural requirements for a specific biological target.

Advanced Research Applications and Future Directions

Contributions to Methodological Advancements in Organic Synthesis

There is no evidence in the current body of scientific literature to suggest that 3-(5-Ethylthiophen-2-yl)propanoic acid has played a role in the development of new synthetic methodologies.

No published research describes the use of this compound as a substrate or reagent in the development of novel reaction conditions. The unique reactivity of this compound has not been exploited to create new synthetic transformations or to improve existing ones.

Interdisciplinary Research Collaborations and Translational Potential

The lack of foundational research on the synthesis and reactivity of this compound means that it has not yet been integrated into broader interdisciplinary research efforts.

There are no reports of this compound or its derivatives being included in cheminformatics databases for virtual screening or in high-throughput screening campaigns to identify new bioactive compounds. Its potential as a lead structure in drug discovery remains unexplored.

Future Research Avenues for Thiophene (B33073) and Propanoic Acid Derivatives

The unique structural characteristics of thiophene, an aromatic five-membered heterocycle containing a sulfur atom, coupled with the versatile functionality of propanoic acid, have positioned derivatives like this compound as compounds of significant interest for future scientific exploration. researchgate.netderpharmachemica.com The electron-rich nature of the thiophene ring and its ability to act as a bioisostere for other aromatic systems make it a privileged scaffold in medicinal chemistry and materials science. nih.gov Future research is poised to build upon the existing foundation of knowledge, branching into novel biological applications, more sustainable synthetic methodologies, and advanced material science innovations.

Exploration of Novel Biological Targets

Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects. nih.govrsc.org This broad bioactivity suggests that these compounds can interact with a diverse array of biological targets. nih.gov Future research will likely focus on elucidating the specific mechanisms of action and identifying novel molecular targets for thiophene and propanoic acid derivatives.

Detailed structure-activity relationship (SAR) studies, aided by computational modeling and in silico screening, can guide the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. nih.gov For instance, subtle modifications to the ethyl group or the propanoic acid chain of this compound could significantly alter its binding affinity for various enzymes, receptors, or ion channels. The exploration of these derivatives as inhibitors of protein-protein interactions or as modulators of epigenetic targets represents a particularly promising avenue for future investigation.

Table 1: Potential Biological Targets for Thiophene Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Kinases, Cyclooxygenases (COX) | Cancer, Inflammation |

| Receptors | G-protein coupled receptors (GPCRs) | Neurological Disorders |

| Ion Channels | Sodium, Potassium Channels | Cardiovascular Diseases |

| DNA/RNA | Intercalating agents, Groove binders | Infectious Diseases, Cancer |

Sustainable Synthesis and Biocatalytic Approaches

Traditional methods for the synthesis of thiophene derivatives often involve multi-step processes, harsh reaction conditions, and the use of hazardous reagents. derpharmachemica.com A key direction for future research is the development of more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, catalyst systems with higher efficiency and recyclability, and atom-economical reactions that minimize waste generation.

Biocatalysis, employing enzymes or whole microorganisms to carry out chemical transformations, offers a powerful and sustainable alternative to conventional chemical synthesis. The use of enzymes could enable highly selective and stereospecific syntheses of complex thiophene derivatives under mild reaction conditions. Future research may focus on identifying and engineering enzymes capable of catalyzing key steps in the synthesis of compounds like this compound, leading to more efficient and environmentally benign manufacturing processes.

Common Synthetic Routes for Thiophene Derivatives:

Gewald Synthesis: A multicomponent reaction to produce 2-aminothiophenes. rsc.org

Paal-Knorr Thiophene Synthesis: The reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. derpharmachemica.com

Hinsberg Thiophene Synthesis: The condensation of a 1,2-dicarbonyl compound with a thiodiacetate ester.

Advanced Material Science Applications (e.g., conductive polymers, sensors)

The π-conjugated system of the thiophene ring endows its derivatives with unique electronic and optical properties, making them highly valuable in materials science. researchgate.net Polythiophenes, polymers derived from thiophene monomers, are well-known for their electrical conductivity and have been extensively studied for applications in organic electronics.

Future research in this area will likely focus on the design and synthesis of novel thiophene-containing monomers, such as derivatives of this compound, to create polymers with tailored properties. For example, the incorporation of functional groups like the carboxylic acid moiety can be used to tune the solubility, processability, and self-assembly behavior of the resulting polymers. These advanced materials could find applications in a variety of cutting-edge technologies.

Table 2: Potential Material Science Applications of Thiophene Derivatives

| Application Area | Description |

|---|---|

| Conductive Polymers | Development of flexible and transparent conductive films for displays and solar cells. researchgate.net |

| Organic Field-Effect Transistors (OFETs) | Use as the active semiconductor layer in next-generation electronic devices. researchgate.net |

| Chemical Sensors | Fabrication of sensitive and selective sensors for the detection of various analytes. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Application as charge-transporting or emissive materials in lighting and display technology. nih.gov |

The exploration of thiophene and propanoic acid derivatives in these advanced applications is an active area of research with the potential for significant technological breakthroughs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(5-Ethylthiophen-2-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing the thiophene ring at the 5-position with an ethyl group, followed by coupling a propanoic acid moiety. A plausible route includes:

Thiophene alkylation : Introduce the ethyl group via Friedel-Crafts alkylation or cross-coupling reactions.

Propanoic acid attachment : Use nucleophilic substitution or Heck coupling to link the propanoic acid group.

Oxidation : Convert intermediates (e.g., alcohols) to carboxylic acids using oxidizing agents like KMnO₄.

- Optimization : Adjust reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Purification via column chromatography or recrystallization improves yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- Functional Groups : FT-IR for carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene ring (C-S absorption ~700 cm⁻¹).

- Purity Assessment : HPLC with UV detection (λ ~250 nm for thiophene) or LC-MS for trace impurities.

- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the ethyl group's role in biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with methyl, propyl, or halogen substituents at the 5-position.

- Biological Assays : Test analogs in enzyme inhibition (e.g., COX-2) or receptor-binding assays (e.g., GPCRs).

- Statistical Analysis : Use ANOVA or regression models to correlate substituent size/polarity with activity.

- Computational Support : Molecular docking (e.g., AutoDock) predicts binding interactions and steric effects of the ethyl group .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Variable Control : Standardize assay conditions (pH, temperature, cell lines) and compound purity (≥95% via HPLC).

- Metabolite Screening : Test for degradation products (e.g., decarboxylated derivatives) that may interfere.

- Dose-Response Curves : Validate activity across multiple concentrations to identify false positives/negatives.

- Collaborative Replication : Cross-validate results in independent labs using shared protocols .

Q. What computational strategies predict the compound's reactivity in different environments?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., sulfur in thiophene).

- Solvent Effects : Use polarizable continuum models (PCM) to simulate reactivity in aqueous vs. organic media.

- Transition State Analysis : Identify energy barriers for reactions like electrophilic substitution or oxidation .

Q. How can regioselectivity be controlled in substitution reactions during derivative synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., nitro) to steer substitution to specific positions.

- Catalytic Systems : Use Pd-catalyzed C-H activation for selective functionalization of the thiophene ring.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at desired sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.